molecular formula C16H30N2O2 B2372716 tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate CAS No. 1286273-61-7

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate

Cat. No. B2372716
CAS RN: 1286273-61-7
M. Wt: 282.428
InChI Key: BWYYVYIBDTZGRZ-HDJSIYSDSA-N
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Description

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .


Chemical Reactions Analysis

The tert-butyl group in this compound has a unique reactivity pattern and is used in various chemical transformations . The carbamate group also participates in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process, highlighting its role in creating highly functionalized compounds (Campbell et al., 2009).

Intermediate in Carbocyclic Analogues Synthesis

  • It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors

  • A stereoselective route for preparing its stereoisomers has been described, highlighting its use as a key intermediate in the synthesis of factor Xa inhibitors. This process involves a Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).

As N-(Boc) Nitrone Equivalents

  • tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, behave as N-(Boc)-protected nitrones in reactions with organometallics, showing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

In Synthesis of Biologically Active Compounds

  • It's an important intermediate in synthesizing compounds like omisertinib (AZD9291), a notable example of its role in medicinal chemistry (Zhao et al., 2017).

Application in Chemosensors

  • Benzothizole modified tert-butyl carbazole derivatives, including this compound, have been used to create strong blue emissive nanofibers for the detection of volatile acid vapors, demonstrating its utility in sensory materials (Sun et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, tert-butyl carbamate has certain hazard statements associated with it, including H302, H312, H315, H317, H319, H332, and H335 .

Future Directions

The future directions for this compound would depend on its potential applications, which could include its use in chemical transformations and potentially in biocatalytic processes .

properties

IUPAC Name

tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYVYIBDTZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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